molecular formula C9H10FNO B1306881 N-((4-Fluorophenyl)methyl)ethanamide CAS No. 86010-68-6

N-((4-Fluorophenyl)methyl)ethanamide

Cat. No. B1306881
Key on ui cas rn: 86010-68-6
M. Wt: 167.18 g/mol
InChI Key: IHNHPSHMZGCDCL-UHFFFAOYSA-N
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Patent
US06803378B2

Procedure details

4-Fluorobenzylamine (11.4 g, 91 mmol) was dissolved in 910 mL of CH2Cl2. To this was added 910 mL of satd NaHCO3 followed by acetyl chloride (23.4 mL, 329 mmol) stir 1 h. The organic layer was separated, washed with satd NaCl, dried over Na2SO4, filtered and solvent removed to yield 8.4 grams of N-(4-fluoro-benzyl)-acetamide.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Quantity
910 mL
Type
reactant
Reaction Step Two
Quantity
23.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[C:15](Cl)(=[O:17])[CH3:16]>C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:15](=[O:17])[CH3:16])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
910 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
910 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
23.4 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with satd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(CNC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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